

Fmoc-D-Pen(Trt)-OH: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fmoc-D-Pen(Trt)-OH

Cat. No.: B613481

[Get Quote](#)

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a detailed overview of the core features, experimental protocols, and key applications of the amino acid derivative, **Fmoc-D-Pen(Trt)-OH**.

Core Features of Fmoc-D-Pen(Trt)-OH

Fmoc-D-Pen(Trt)-OH, or N- α -Fmoc-S-trityl-D-penicillamine, is a protected amino acid derivative crucial for solid-phase peptide synthesis (SPPS).^{[1][2]} Its unique structure, featuring the fluorenylmethyloxycarbonyl (Fmoc) and trityl (Trt) protecting groups, allows for the strategic and selective synthesis of peptides with specific functionalities.^[1] The D-configuration is particularly important for creating peptides that can target chiral receptors, such as opioid receptors.^[1]

The penicillamine backbone, a β,β -dimethyl cysteine analog, introduces steric hindrance that helps to rigidify disulfide bonds in the resulting peptides.^[1] This increased conformational stability can lead to enhanced receptor affinity and metabolic stability, which are desirable properties in drug development. Peptides containing penicillamine have shown a five-fold higher affinity for δ -opioid receptors compared to their linear cysteine counterparts.

Chemical Structure and Protective Groups

The chemical structure of **Fmoc-D-Pen(Trt)-OH** is characterized by two key protecting groups:

- Fmoc (9-fluorenylmethyloxycarbonyl) group: This base-labile group protects the α -amino group of the D-penicillamine. It is typically removed using a secondary amine, most commonly piperidine, in a polar aprotic solvent like dimethylformamide (DMF).
- Trt (Trityl) group: This acid-labile group protects the thiol side chain of the D-penicillamine. The bulky trityl group effectively prevents oxidation and other unwanted side reactions of the sulfur atom during peptide synthesis. It is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).

The orthogonality of these protecting groups is fundamental to modern peptide synthesis, allowing for the selective deprotection and modification of the amino acid within the growing peptide chain.

Quantitative Data

A summary of the key quantitative data for **Fmoc-D-Pen(Trt)-OH** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₃₉ H ₃₅ NO ₄ S	
Molecular Weight	613.78 g/mol	
CAS Number	201532-01-6	
Melting Point	~418.8°C	
Density	1.2 g/cm ³	
Optical Activity ([α]/D)	+33 \pm 2°, c = 1 in methanol	
Purity (HPLC)	≥95.5%	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Requires heating (37°C) and sonication for dissolution in some solvents.	

Experimental Protocols

Synthesis of Fmoc-D-Pen(Trt)-OH

The synthesis of **Fmoc-D-Pen(Trt)-OH** involves a stepwise protection strategy of the D-penicillamine amino acid.

Step 1: Amino Group Protection

- React D-penicillamine with Fmoc-Cl in the presence of sodium carbonate at a pH of 8–9.
- This reaction yields Fmoc-D-Pen-OH.

Step 2: Thiol Group Protection

- Treat the resulting Fmoc-D-Pen-OH with trityl chloride (Trt-Cl).
- The reaction is carried out in the presence of triethylamine in a solvent such as dichloromethane (DCM).
- This step introduces the Trt group, producing the final **Fmoc-D-Pen(Trt)-OH** product.

Incorporation of Fmoc-D-Pen(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating **Fmoc-D-Pen(Trt)-OH** into a peptide chain using standard Fmoc-based SPPS.

Materials and Reagents:

- **Fmoc-D-Pen(Trt)-OH**
- Appropriate solid support resin (e.g., Rink Amide resin)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- 20% (v/v) Piperidine in DMF

- Coupling reagents (e.g., HATU, HBTU)
- Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)
- Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water)
- Cold diethyl ether

Protocol:

- Resin Swelling: Swell the solid support resin in DMF.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain.
- Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc adduct.
- Coupling of **Fmoc-D-Pen(Trt)-OH**:
 - In a separate vessel, pre-activate **Fmoc-D-Pen(Trt)-OH** by dissolving it with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF. The use of potent coupling reagents is recommended to overcome the steric hindrance of the Trt group. To minimize racemization, low-temperature coupling (0–4°C) and the use of HATU/HOAt activators are suggested.
 - Add the activated **Fmoc-D-Pen(Trt)-OH** solution to the deprotected peptide-resin.
 - Agitate the mixture at room temperature for the recommended coupling time.
- Washing: Wash the resin with DMF to remove unreacted reagents.
- Repeat: Repeat the deprotection and coupling steps for subsequent amino acids in the peptide sequence.
- Final Cleavage and Deprotection:

- Once the peptide synthesis is complete, treat the resin with a cleavage cocktail containing TFA to cleave the peptide from the resin and remove the Trt and other side-chain protecting groups.
- The solution will often turn yellow or orange due to the release of the trityl cation.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

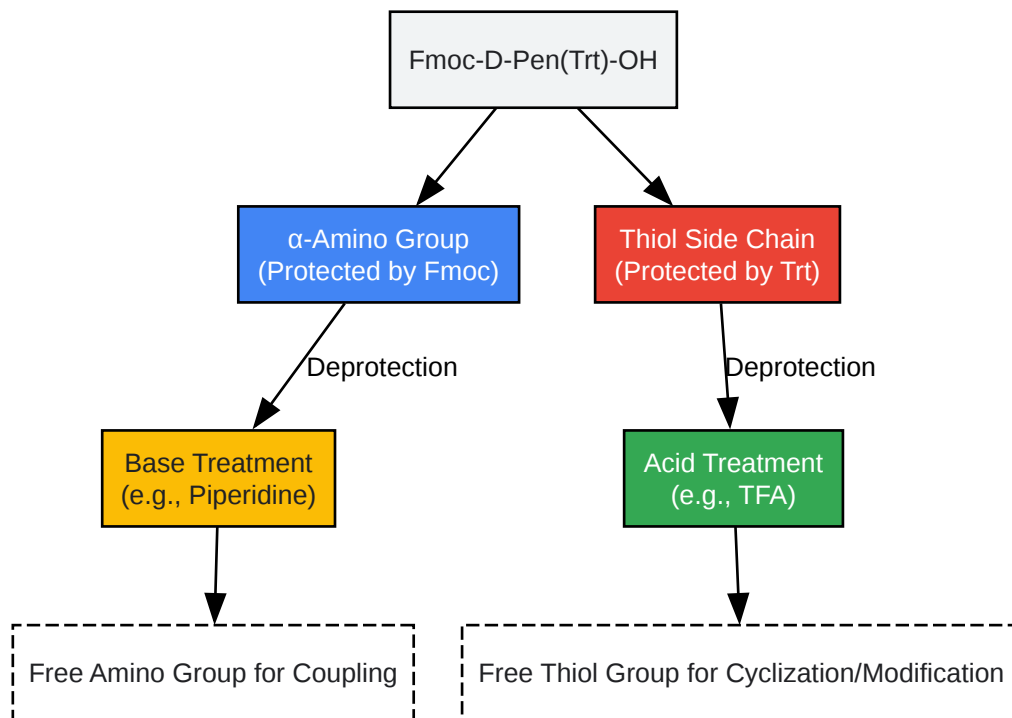
Key Applications in Research and Drug Development

Fmoc-D-Pen(Trt)-OH is a valuable building block in several areas of scientific research:

- **Peptide Synthesis:** It is widely used in SPPS to create peptides with specific sequences and functionalities.
- **Drug Development:** Peptides synthesized using this compound can serve as therapeutic agents or as tools for drug discovery. For instance, it has been used to synthesize analogs of cyclic lanthionine enkephalin, which are selective ligands for the δ -opioid receptor.
- **Protein Engineering:** The compound is used to synthesize peptides that can be incorporated into proteins to study structure-function relationships.
- **Enhanced Drug Delivery:** It has been utilized in the synthesis of cell-penetrating peptides (CPPs) to facilitate the intracellular delivery of drugs like methotrexate, improving their efficacy against cancer cells while minimizing cytotoxicity.
- **Copper(I) Chelation:** Tripodal derivatives synthesized from **Fmoc-D-Pen(Trt)-OH** have been shown to be effective copper(I) chelators.

Visualizing Workflows and Relationships

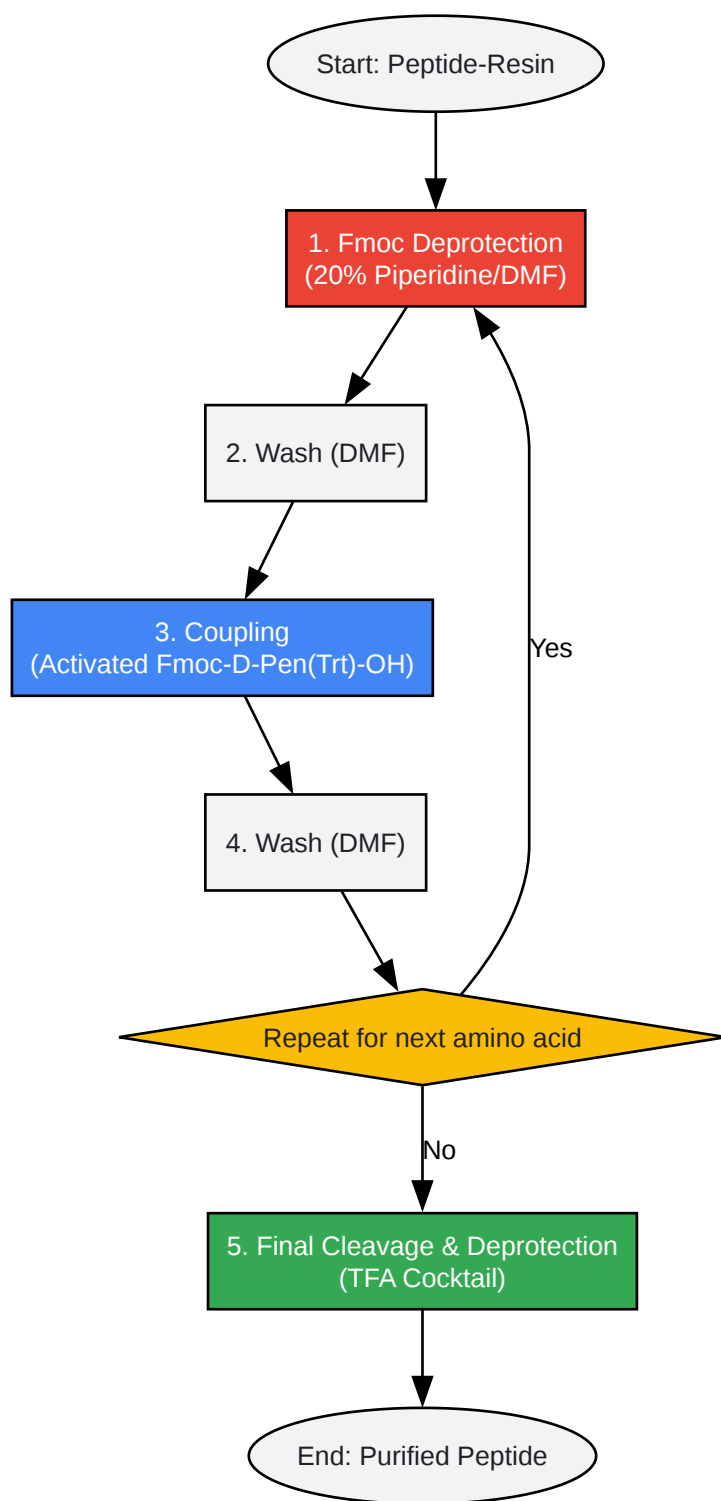
Logical Relationship of Protective Groups



[Click to download full resolution via product page](#)

Caption: Orthogonal protection and deprotection strategy for **Fmoc-D-Pen(Trt)-OH**.

Experimental Workflow for SPPS Incorporation



[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for incorporating **Fmoc-D-Pen(Trt)-OH** in SPPS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fmoc-D-Pen(Trt)-OH | 201532-01-6 | Benchchem [benchchem.com]
- 2. chempep.com [chempep.com]
- To cite this document: BenchChem. [Fmoc-D-Pen(Trt)-OH: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b613481#key-features-of-fmoc-d-pen-trt-oh-as-an-amino-acid-derivative]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com